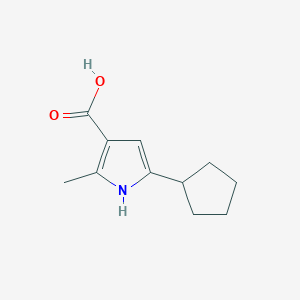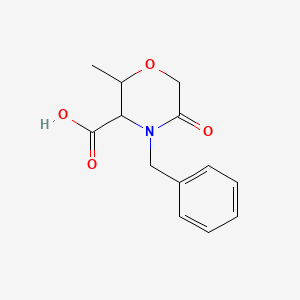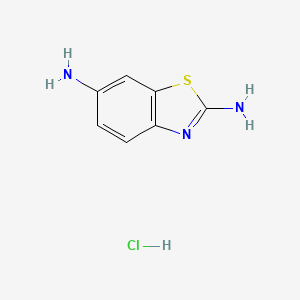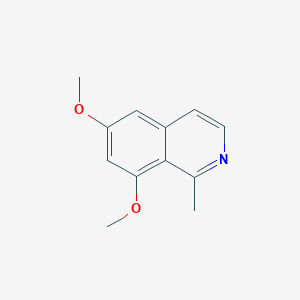
1-Bromo-3-ethyl-2,2-dimethylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-ethyl-2,2-dimethylpentane is an organic compound classified as an alkyl halide. It is characterized by a bromine atom attached to a carbon chain that includes ethyl and dimethyl groups. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-ethyl-2,2-dimethylpentane can be synthesized through the bromination of 3-ethyl-2,2-dimethylpentane. This reaction typically involves the use of bromine (Br₂) in the presence of a radical initiator such as light or heat to facilitate the substitution of a hydrogen atom with a bromine atom.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-ethyl-2,2-dimethylpentane undergoes various types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): In these reactions, the bromine atom is replaced by a nucleophile.
Elimination (E1 and E2): These reactions result in the formation of alkenes by the removal of a hydrogen atom and the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions (OH⁻), cyanide ions (CN⁻), and ammonia (NH₃). The reaction conditions vary depending on whether the reaction follows an SN1 or SN2 mechanism.
Elimination: Reagents such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used under basic conditions to promote the elimination reaction.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using hydroxide ions would yield 3-ethyl-2,2-dimethylpentanol.
Elimination: The major product is typically an alkene, such as 3-ethyl-2,2-dimethylpentene.
Scientific Research Applications
1-Bromo-3-ethyl-2,2-dimethylpentane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals and other bioactive compounds.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-ethyl-2,2-dimethylpentane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2,2-dimethylpropane
- 1-Bromo-3-methylbutane
- 1-Bromo-2-methylbutane
Uniqueness
1-Bromo-3-ethyl-2,2-dimethylpentane is unique due to its specific structure, which includes both ethyl and dimethyl groups. This structural arrangement influences its reactivity and the types of products formed in chemical reactions.
Properties
Molecular Formula |
C9H19Br |
|---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
1-bromo-3-ethyl-2,2-dimethylpentane |
InChI |
InChI=1S/C9H19Br/c1-5-8(6-2)9(3,4)7-10/h8H,5-7H2,1-4H3 |
InChI Key |
OKHKNFXNVVYZKO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C)(C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromo-3-([cyclopropyl(methyl)amino]methyl)aniline](/img/structure/B15260336.png)
![4H,6H,7H-Pyrano[3,4-D][1,3]oxazol-2-ylmethanol](/img/structure/B15260344.png)





![1-[(3R)-3-Aminopiperidin-1-yl]-3-methylbutan-1-one](/img/structure/B15260377.png)


![4-Methyl-3-[(pentan-2-yl)amino]benzonitrile](/img/structure/B15260402.png)
![2-[1-(Aminomethyl)cycloheptyl]propan-2-ol](/img/structure/B15260403.png)
